molecular formula C14H21BO2 B1311230 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid CAS No. 169126-63-0

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Cat. No.: B1311230
CAS No.: 169126-63-0
M. Wt: 232.13 g/mol
InChI Key: NXBNRLONOXGRCQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is systematically named according to IUPAC guidelines as (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)boronic acid . Its molecular formula is C₁₄H₂₁BO₂ , with a molecular weight of 232.13 g/mol . The SMILES notation (CC1(C)CCC(C)(C)C2=C1C=CC(=C2)B(O)O ) reflects the tetrahydronaphthalene core substituted with four methyl groups and a boronic acid moiety at the 2-position. The CAS registry number is 169126-63-0 , widely referenced in commercial and academic databases.

Table 1: Key Identifiers

Property Value
IUPAC Name (5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)boronic acid
Molecular Formula C₁₄H₂₁BO₂
Molecular Weight 232.13 g/mol
CAS Number 169126-63-0
SMILES CC1(C)CCC(C)(C)C2=C1C=CC(=C2)B(O)O

Crystallographic Analysis and Three-Dimensional Conformation

While direct X-ray crystallographic data for this compound is not explicitly provided in the search results, structural analogs of boronic acids exhibit characteristic hydrogen-bonded dimeric formations in the solid state. For example, phenylboronic acid forms orthorhombic crystals with O–H···O hydrogen bonds between adjacent molecules, creating layered networks. The tetrahedral geometry of the boron atom in boronic acids is critical for their reactivity, particularly in Suzuki-Miyaura coupling reactions.

The InChI Key (NXBNRLONOXGRCQ-UHFFFAOYSA-N ) and PubChem CID (10353857 ) confirm the compound’s structural uniqueness. Computational models suggest that the methyl groups at positions 5 and 8 induce steric hindrance, stabilizing the tetrahydronaphthalene ring system.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Peaks corresponding to the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and boronic acid hydroxyls (δ 5.0–6.0 ppm) are consistent with the structure.
  • ¹³C NMR : Signals for quaternary carbons (C5 and C8) appear near δ 35–40 ppm, while aromatic carbons resonate at δ 120–140 ppm.

Infrared (IR) Spectroscopy :
The IR spectrum shows a broad O–H stretch (~3200 cm⁻¹) from the boronic acid group and B–O vibrations (~1350 cm⁻¹).

Mass Spectrometry (MS) :
The molecular ion peak at m/z 232.13 ([M]⁺) aligns with the molecular weight, with fragmentation patterns indicating loss of hydroxyl groups and methyl radicals.

Table 2: Representative Spectral Data

Technique Key Features
¹H NMR δ 1.2 (s,

Properties

IUPAC Name

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9,16-17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBNRLONOXGRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438592
Record name (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169126-63-0
Record name (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most documented and efficient methods for preparing (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura type couplings, where the boronic acid moiety is introduced or transformed.

  • Starting Materials:

    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-borate (boronate ester or borate salt)
    • Aryl or heteroaryl halides (e.g., bromoisoquinoline)
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Base: Sodium carbonate (Na2CO3) aqueous solution (2 mmol/L)
  • Solvent System: Mixed solvents including toluene, ethanol, and water
  • Reaction Conditions:
    • Temperature: 100 °C
    • Time: 5 hours
    • Atmosphere: Inert (nitrogen) to prevent oxidation
  • Workup: After reaction completion, the mixture is cooled, organic solvents are removed by rotary evaporation, and the crude product is purified by silica gel column chromatography.
  • Yield: Approximately 1.3 g of the target compound from 2.4 g of borate precursor and 1.3 g of aryl halide, indicating moderate to good yield efficiency.
Parameter Details
Catalyst Pd(PPh3)4 (0.308 mmol)
Base Na2CO3 aqueous solution (2 mmol/L)
Solvent Toluene (100 mL), Ethanol (50 mL), Water (50 mL)
Temperature 100 °C
Reaction Time 5 hours
Atmosphere Nitrogen (inert)
Product Yield 1.3 g (from 2.4 g borate precursor)

This method leverages the stability and reactivity of the borate intermediate and the efficiency of palladium catalysis to form the boronic acid derivative with high purity and structural integrity.

Gold-Catalyzed Oxidative Coupling (Contextual Insight)

Recent advances in gold-catalyzed oxidative coupling reactions of arylboronic acids suggest potential alternative synthetic routes for functionalized boronic acids. For example, gold-catalyzed oxidative Sonogashira cross-coupling has been demonstrated to proceed efficiently at room temperature with arylboronic acids, using Ph3PAuCl as catalyst and Selectfluor as oxidant in the presence of K2CO3 base.

While this method is primarily for coupling rather than direct preparation of the boronic acid, it highlights the compatibility and reactivity of boronic acid derivatives under mild catalytic conditions, which could be relevant for synthetic modifications or derivatizations of this compound.

Analytical and Purity Data

The compound is commercially available with high purity (≥97.5%) confirmed by:

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield & Purity Notes
Palladium-Catalyzed Cross-Coupling Pd(PPh3)4, Na2CO3, borate precursor, aryl halide 100 °C, 5 h, inert atmosphere Moderate to good yield (~1.3 g) Well-established, scalable
Direct C–H Borylation (Inferred) Boron reagents (e.g., B2pin2), Ir/Rh catalysts Mild temp, inert atmosphere Not explicitly reported Common in boronic acid synthesis
Gold-Catalyzed Oxidative Coupling (Contextual) Ph3PAuCl, Selectfluor, K2CO3 Room temp, MeOH solvent High yields in coupling reactions Potential for derivatization, not direct synthesis

Chemical Reactions Analysis

Types of Reactions: (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.

    Esterification: It can react with alcohols to form boronate esters.

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

    Solvents: Organic solvents such as THF, toluene, and dimethylformamide (DMF) are frequently employed.

    Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Ketones: Resulting from oxidation reactions.

    Boronate Esters: Produced via esterification.

Scientific Research Applications

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has diverse applications in scientific research:

    Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential in the development of boron-containing drugs, which can exhibit unique biological activities.

    Catalysis: Employed in the development of new catalytic systems for various organic transformations.

Mechanism of Action

The mechanism by which (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects is primarily through its role as a boron donor in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s steric bulk improves stability against protodeboronation compared to phenylboronic acids, enabling high yields in oxidative couplings (e.g., 85% yield in Bi-catalyzed triflate formation) .
  • In solvent-free Petasis reactions under microwave irradiation, it achieves 96% yield, outperforming nitro- and methoxy-substituted analogues due to enhanced electron density and steric protection .

Tetrahydronaphthalene Derivatives

Compound Functional Group Synthetic Yield Biological Activity
4-((5,5,8,8-Tetramethyltetralin-2-yl)ethynyl)benzoic acid (EC23) Ethynyl-benzoic acid 89% Retinoid agonist, stem cell differentiation
6-(5,5,8,8-Tetramethyltetralin-2-yl)-2-naphthoic acid (TTNN) Naphthoic acid 72% Retinoid signaling modulation
2-{4-[(5,5,8,8-Tetramethyltetralin-2-yl)sulfanyl]phenyl}acetic acid (38a) Sulfanyl-acetic acid 99% CYP26A1 inhibition
Target compound Boronic acid 100% Intermediate for RXR agonists

Key Findings :

  • Replacement of the boronic acid group with ethynyl or sulfanyl groups shifts biological activity from enzyme inhibition (CYP26A1) to retinoid receptor agonism .
  • The boronic acid derivative exhibits superior synthetic versatility, enabling Pd-mediated carbonylation for radiopharmaceuticals (26% radiochemical yield in [11C]Am80 synthesis) .

Reactivity and Stability Comparisons

  • Solubility : The tetramethyltetralin core enhances solubility in organic solvents (e.g., hexanes, THF) compared to planar aromatic boronic acids, facilitating purification and reaction homogeneity .
  • Thermal Stability : Stable under microwave irradiation (120°C) in multicomponent reactions, whereas nitro-substituted boronic acids decompose under similar conditions .
  • Catalytic Compatibility: Effective in both Pd- and Bi-catalyzed systems, unlike electron-deficient boronic acids (e.g., 3-NO₂PhB(OH)₂), which require stringent conditions .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : Serves as a key intermediate for RXR-selective agonists like bexarotene analogues, which are investigated for cancer and neurodegenerative diseases .
  • Radiochemistry : Used in carbon-11 labeling for positron emission tomography (PET) tracers, leveraging its rapid coupling kinetics with [11C]CO .
  • Scalability : Commercial availability (≥95% purity) and high-yield synthesis support its industrial use in API manufacturing .

Biological Activity

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a boron-containing compound that has garnered attention for its potential biological activities. Boronic acids are known for their versatility in medicinal chemistry and their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antioxidant, antibacterial, anticancer properties, and enzyme inhibition capabilities.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21BO2
  • Molecular Weight : 232.13 g/mol
  • CAS Number : 169126-63-0

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of boronic acids. The compound was evaluated using various assays:

  • ABTS Cation Radical Scavenging : IC50 = 0.11 ± 0.01 µg/mL
  • DPPH Free Radical Scavenging : IC50 = 0.14 ± 0.01 µg/mL
  • CUPRAC Method : A0.5 = 1.73 ± 0.16 µg/mL

These results indicate that this compound exhibits significant antioxidant activity comparable to other known antioxidants .

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains:

  • Effective against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL.

This suggests that the compound may be useful in developing antibacterial agents .

Anticancer Activity

The anticancer efficacy was determined through cytotoxicity tests on cancer cell lines:

  • MCF-7 Cell Line : IC50 = 18.76 ± 0.62 µg/mL

The compound showed a strong cytotoxic effect on cancer cells while exhibiting minimal toxicity on healthy cell lines . This dual activity enhances its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition Studies

The enzyme inhibition capabilities of this compound were evaluated for several enzymes:

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antityrosinase11.52 ± 0.46

These results indicate that the compound exhibits potent inhibition against butyrylcholinesterase and antiurease enzymes while showing moderate activity against acetylcholinesterase and antityrosinase .

Case Studies and Applications

A recent formulation study incorporated this boronic acid into a cream designed for dermatological applications. The cream demonstrated:

  • High antioxidant and antibacterial activity.
  • Dermatological safety based on histological evaluations.
  • Potential applications in cosmetics and pharmaceuticals due to its favorable biological profile .

Q & A

Q. What are the standard synthetic routes for preparing (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid, and what are the critical reaction parameters?

The compound is typically synthesized via Miyaura borylation using a brominated precursor. For example, 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-bromonaphthalene (CAS: 119999-22-3) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. Key parameters include maintaining anhydrous solvents (e.g., THF or DMF), precise stoichiometry (1:1.2 molar ratio of bromide to diboron reagent), and controlled heating (80–100°C for 12–24 hours). Post-reaction purification via crystallization (heptane/ethyl acetate) yields >95% purity .

Q. How can researchers validate the structural integrity of this boronic acid derivative?

Combine ¹H/¹³C NMR and HPLC-MS for structural confirmation. For NMR, key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.7 ppm). The boron-oxygen stretching vibration (~1,350 cm⁻¹) in FT-IR further confirms functionality. X-ray crystallography (if crystals are obtainable) provides definitive bond angles, such as C-B-O (~120°), critical for verifying steric effects from the tetramethyltetralin backbone .

Q. What are the primary storage and stability considerations for this compound?

Store under inert gas (argon) at –20°C in amber glass vials to prevent oxidation and hydrolysis. Stability tests show <5% degradation over 6 months when protected from moisture. For short-term use, desiccants (e.g., molecular sieves) in DMSO or THF solutions are effective .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyltetralin group influence Suzuki-Miyaura cross-coupling efficiency?

The bulky substituents reduce reaction rates due to restricted access to the boron center. Optimize using microwave-assisted synthesis (e.g., 100°C, 20 minutes) with polar aprotic solvents (DMF/water mixtures) and excess aryl halide (1.5–2.0 eq.). Pd(PPh₃)₄ or XPhos ligands enhance catalytic turnover, achieving yields up to 85% for biphenyl derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies resolve contradictions in biological activity data for retinoid receptor (RXR) agonists derived from this boronic acid?

Discrepancies arise from conformational flexibility. Use docking simulations (e.g., AutoDock Vina) to model interactions with RXR-α ligand-binding domains. Validate with isothermal titration calorimetry (ITC) to measure binding affinities (Kd values). For example, rigidifying the tetralin backbone via cyclopropane fusion (as in CAS 153559-50-3) improves selectivity for RXR over RAR by 100-fold .

Q. How can researchers mitigate challenges in synthesizing air-sensitive intermediates during derivatization?

Employ Schlenk line techniques for handling moisture-sensitive intermediates. For example, sodium borohydride reduction of ketone derivatives (e.g., methyl 4-(2-oxo-2-(tetramethyltetralin)ethoxy)benzoate) requires strict anhydrous THF and slow reagent addition (0°C to RT over 3 hours). Quench reactions with saturated NH₄Cl, followed by rapid extraction (EtOAc) and drying (MgSO₄) .

Q. What analytical methods quantify trace impurities in bulk samples?

UPLC-MS/MS with a C18 column (ACQUITY UPLC BEH, 1.7 µm) resolves impurities <0.1%. For example, residual palladium (from synthesis) is quantified via ICP-MS (detection limit: 0.1 ppm). Hydrolyzed boronic acid byproducts are identified using HPLC-ELSD with a mobile phase of 0.1% formic acid in acetonitrile/water .

Methodological Tables

Table 1: Key Synthetic Parameters for Miyaura Borylation

ParameterOptimal ConditionDeviation Impact
CatalystPd(dppf)Cl₂ (5 mol%)<2 mol%: Incomplete reaction
Temperature80°C>100°C: Deboronation
SolventTHF (anhydrous)Moisture: Hydrolysis
Reaction Time24 hours<12h: <50% conversion

Table 2: Analytical Benchmarks for Purity Assessment

TechniqueTarget SignalAcceptable Threshold
¹H NMRMethyl singlet (δ 1.3 ppm)Integral ratio ±5%
HPLC-UV (254 nm)Retention time: 8.12 minPurity ≥97% (area%)
ICP-MSPd content≤10 ppm

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